Barium dichromate
Description
Historical Context of Dichromate Chemistry in Inorganic Science
The field of dichromate chemistry is intrinsically linked to the discovery of chromium itself. In 1797, the French chemist Louis Nicolas Vauquelin discovered the element, naming it chromium from the Greek word "chroma," meaning color, due to the vibrant and varied colors of its compounds. youtube.comgettyimages.com This discovery opened a new chapter in inorganic science, leading to the investigation and synthesis of a wide array of chromium-based salts, including chromates and dichromates.
Potassium dichromate became a particularly important compound in early chemistry laboratories. wikipedia.org Its non-deliquescent nature, meaning it does not readily absorb moisture from the air, made it a stable and reliable reagent. wikipedia.org Early discoveries, such as the light-sensitive properties of paper treated with potassium dichromate solution in 1839 by Mungo Ponton and the hardening of organic colloids like gelatin by ultraviolet light in its presence, discovered by Henry Fox Talbot in 1852, laid the groundwork for early photographic and printing processes. wikipedia.org The chemistry of dichromates, characterized by the equilibrium between the yellow chromate (B82759) ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻) in aqueous solutions, became a classic example of chemical principles in action. scribd.comwikipedia.org The addition of acid to a chromate solution shifts the equilibrium to favor the formation of the dichromate ion, while adding a base reverses the reaction. scribd.comwikipedia.orgquora.com This fundamental understanding of dichromate behavior paved the way for the synthesis and study of other dichromate salts, including barium dichromate.
Contemporary Research Significance in Materials Science and Environmental Chemistry
In modern research, this compound (BaCr₂O₇) continues to be a compound of interest, primarily in materials science and with some relevance to environmental chemistry. It is an inorganic compound composed of barium cations (Ba²⁺) and dichromate anions (Cr₂O₇²⁻), typically appearing as orange to brown crystalline powder or needles. chemicalbook.comamericanelements.com
In materials science , this compound's properties as a strong oxidizing agent are highly valued. wikipedia.org This characteristic makes it particularly useful in pyrotechnic compositions, where it can act as a burn rate modifier, especially in delay fuses. wikipedia.org Furthermore, its vibrant color has led to its historical and ongoing, though specialized, use in the production of pigments for paints and for coloring glass and ceramics. mfa.orgsynthetikaeu.com Another significant application in materials science is its role as a corrosion inhibitor, often used in metal primers and for treating zinc-alloy electroplated surfaces. wikipedia.orgmfa.orgsynthetikaeu.com
In the realm of environmental chemistry , the significance of this compound is more indirect and often related to its role in specific industrial processes. For instance, it has been used as a sulfate (B86663) scavenger in chromium electroplating baths. wikipedia.org Over time, the concentration of chromic acid in these baths decreases; adding barium chromate helps to prolong the life of the bath by replenishing the chromic acid concentration. wikipedia.org Research also explores the interactions of dichromate ions in various chemical systems, which is crucial for understanding their behavior and potential impact.
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZMKLTBNIIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCr2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-01-5 | |
| Record name | Barium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |
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Iii. Crystallographic and Structural Elucidation of Barium Dichromate Systems
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a primary technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials like barium dichromate.
Powder X-ray Diffraction Investigations
Powder XRD is commonly used to identify crystalline phases and study structural changes. While specific detailed powder XRD data for anhydrous this compound (BaCr₂O₇) was not extensively found in the search results, powder XRD has been used in studies involving barium chromate (B82759) (BaCrO₄), which is related and can be a precursor or product in reactions involving barium and chromium compounds. For instance, powder XRD has been used to identify barium chromate precipitates and study their formation conditions. asianpubs.orgscispace.com Powder XRD patterns of BaCrO₄ have been reported to correspond to an orthorhombic phase. researchgate.net
Single Crystal X-ray Diffraction for Structural Determination
Single crystal XRD provides detailed information about the arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and coordination environments. The crystal structure of the alpha form of this compound (α-BaCr₂O₇) has been determined using single crystal X-ray diffraction. nih.goviucr.org The alpha form crystallizes in a monoclinic system with the space group C2/c. iucr.org
Key crystallographic data for α-BaCr₂O₇ determined by single crystal XRD includes:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 16.29 (5) Å |
| b | 16.63 (5) Å |
| c | 9.456 (1) Å |
| β | 92.52 (5) ° |
| Z | 16 |
Note: Values in parentheses represent the estimated standard deviation. iucr.org
Another form, β-BaCr₂O₇, has also been reported, which is tetragonal with space group P4₂/nmc. iucr.org
High-Pressure Crystallography and Studies of Phase Transitions
High-pressure crystallography, often employing diamond-anvil cells and X-ray diffraction, is used to investigate the behavior of materials under extreme pressure conditions, including pressure-induced phase transitions. While studies specifically on this compound (BaCr₂O₇) under high pressure were not prominently featured in the search results, high-pressure studies have been conducted on barium chromate (BaCrO₄). BaCrO₄, which crystallizes in the orthorhombic barite-type structure at ambient pressure, undergoes a phase transition at high pressure. researchgate.netaps.org Studies using X-ray diffraction up to 46 GPa with a quasi-hydrostatic pressure medium identified the high-pressure phase of BaCrO₄ as the orthorhombic P2₁2₁2₁ post-barite-type phase, similar to that observed for BaSO₄. aps.orgaps.org This transition in BaCrO₄ occurs near 9 GPa according to some studies researchgate.net, or around 13.6 to 14.9 GPa according to others aps.org. The high-pressure phase transition in BaCrO₄ is reported to be reversible upon decompression. researchgate.net
Isostructural Relationships with Other Chromate and Sulfate (B86663) Compounds
Isostructural compounds share the same crystal structure. The β form of this compound (β-BaCr₂O₇) has been reported to be isotypic (sharing the same structure type) with strontium dichromate (SrCr₂O₇) and lead dichromate (PbCr₂O₇). iucr.org This indicates that these compounds crystallize in the same tetragonal structure with space group P4₂/nmc. iucr.org
Furthermore, there are known isostructural relationships between chromate and sulfate compounds due to the similar tetrahedral nature of the chromate (CrO₄²⁻) and sulfate (SO₄²⁻) anions. ehu.esresearchgate.net For example, barium chromate (BaCrO₄) is known to be isostructural with barite (BaSO₄) at ambient conditions, both crystallizing in the orthorhombic Pnma structure type. aps.orgwikipedia.org High-pressure studies have also shown that BaCrO₄ transitions to a post-barite structure, which is also observed for BaSO₄ under compression. aps.orgaps.org These isostructural relationships highlight the similarities in how these anions pack and interact with cations in certain crystal environments.
Recent Research and Findings
Crystallographic and Spectroscopic Studies
Modern analytical techniques continue to provide deeper insights into the structure and properties of barium dichromate. Crystallographic studies have determined that this compound dihydrate (BaCr₂O₇·2H₂O) possesses a monoclinic crystal structure. americanelements.com Spectroscopic analysis is fundamental to understanding the electronic transitions and bonding within the dichromate anion, which is responsible for its characteristic color. The equilibrium between the chromate (B82759) and dichromate ions is a classic subject of study using spectroscopic methods to observe the color change from yellow to orange under varying pH conditions. scribd.com
Investigations into Novel Applications
Research continues to explore new uses for this compound and related compounds. Its role as an oxidizing agent is being refined for various organic transformations, focusing on selectivity and efficiency. researchgate.nettsijournals.com For example, the effectiveness of thiol to disulfide conversion is highly dependent on the solvent and reaction temperature, indicating that reaction conditions can be tuned for optimal outcomes. smolecule.com There is also ongoing interest in the synthesis of nanostructured chromates, such as barium chromate nanorods and nanoribbons, using methods like reverse micelles and hydrothermal synthesis, which could open doors to new catalytic or material applications. guidechem.com
V. Reaction Mechanisms and Chemical Reactivity of Barium Dichromate
Barium Dichromate as an Oxidizing Agent in Organic Transformations
This compound has been identified as a mild and efficient oxidizing agent, particularly in non-aqueous polar aprotic media like acetonitrile (B52724). libretexts.orgnih.govtsijournals.com Its slight solubility in such solvents results in a moderated oxidation potential compared to other more soluble chromate-based oxidants. tsijournals.com
Oxidation of Alcohols to Carbonyl Compounds
This compound is utilized as a mild reagent for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. libretexts.orgresearchgate.net A key advantage of using this compound is its selectivity and resistance to over-oxidation; primary alcohols are efficiently converted to aldehydes without further oxidation to carboxylic acids. libretexts.orgresearchgate.net The reactions are typically performed in a non-aqueous polar aprotic solvent such as acetonitrile. researchgate.net
The general transformation for primary and secondary alcohols can be represented as follows:
Primary Alcohol to Aldehyde: RCH₂OH + BaCr₂O₇ → RCHO
Secondary Alcohol to Ketone: R₂CHOH + BaCr₂O₇ → R₂CO
Research indicates that primary and secondary benzylic alcohols are oxidized more rapidly and efficiently than their aliphatic counterparts. researchgate.net While specific yield data for a wide range of alcohols with this compound is not extensively tabulated in readily available literature, studies on similar dichromate systems show moderate to excellent yields. For instance, the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) using dichromate reagents is a well-established transformation. edubirdie.comresearchgate.net
Interactive Data Table: Oxidation of Alcohols with Dichromate Reagents (General)
| Alcohol Substrate | Oxidizing System | Product | Typical Yield (%) |
| Benzyl Alcohol | Dichromate/Acid | Benzaldehyde | High |
| Cyclohexanol | Dichromate/Acid | Cyclohexanone | ~33-51% edubirdie.comresearchgate.net |
| Ethanol | Acidified Dichromate | Ethanal | High (distilled) |
| Propan-2-ol | Acidified Dichromate | Propanone | High |
Note: Yields can vary significantly based on reaction conditions.
Conversion of Thiols to Disulfides
This compound has proven to be a highly effective oxidizing agent for the conversion of various thiols to their corresponding disulfides. nih.govresearchgate.net This coupling reaction proceeds in high yields under reflux in acetonitrile. tsijournals.com The process is applicable to both aromatic and aliphatic thiols, and importantly, no over-oxidation of the disulfide product is observed. nih.govresearchgate.net
The general reaction is: 2 RSH + BaCr₂O₇ → RSSR
Research has demonstrated quantitative yields for this transformation. tsijournals.com
Interactive Data Table: Oxidation of Thiols with this compound
| Thiol Substrate (RSH) | Product (RSSR) | Solvent | Yield (%) |
| Thiophenol | Diphenyl disulfide | Acetonitrile | 90-98% |
| Benzylthiol | Dibenzyl disulfide | Acetonitrile | 90-98% |
| Ethanethiol | Diethyl disulfide | Acetonitrile | 90-98% |
| 1-Propanethiol | Dipropyl disulfide | Acetonitrile | 90-98% |
Data sourced from studies on thiol oxidation in boiling acetonitrile. tsijournals.com
Mechanistic Studies in Non-Aqueous and Polar Aprotic Media
The precise mechanism for oxidations by this compound in polar aprotic solvents like acetonitrile is not as extensively detailed as for aqueous chromic acid oxidations. However, the fundamental steps are believed to be analogous. The generally accepted mechanism for alcohol oxidation by chromium(VI) reagents involves the formation of a chromate (B82759) ester intermediate. khanacademy.orgmsu.edu
Formation of Chromate Ester: The alcohol's oxygen atom attacks the chromium atom of the dichromate species to form a chromate ester.
Elimination Step: A base (which could be another alcohol molecule or the solvent) abstracts the proton from the carbon bearing the hydroxyl group (the α-carbon). This initiates an E2-like elimination, where the electrons from the C-H bond move to form a carbon-oxygen double bond, and the chromium species, now reduced, acts as a leaving group. libretexts.orgkhanacademy.org
The use of a polar aprotic solvent like acetonitrile is crucial as it can dissolve the reactant to some extent without participating in the reaction in the way an aqueous or protic solvent would (e.g., by hydrating the aldehyde product). tsijournals.commsu.edu The role of the barium cation (Ba²⁺) is likely to be as a counter-ion, influencing the solubility and reactivity of the dichromate anion, but it is not believed to participate directly in the electron transfer steps of the oxidation mechanism.
Selectivity and Over-oxidation Control
A significant advantage of using this compound is the high degree of selectivity and control over the oxidation process. libretexts.orgresearchgate.net
Substrate Selectivity: The reagent can differentiate between primary, secondary, and tertiary alcohols. Tertiary alcohols, which lack a hydrogen atom on the α-carbon, are not oxidized under these conditions. chemguide.co.uklibretexts.org Benzylic alcohols are oxidized more readily than aliphatic alcohols. researchgate.net
Control of Over-oxidation: For primary alcohols, the oxidation cleanly stops at the aldehyde stage without proceeding to the carboxylic acid. libretexts.orgresearchgate.net This is a notable improvement over more aggressive aqueous chromium(VI) reagents, where preventing over-oxidation requires specific reaction setups like distilling the volatile aldehyde as it forms. chemguide.co.uk Similarly, in the oxidation of thiols, the reaction yields the disulfide without further oxidation to species like thiosulfinates or thiosulfonates. researchgate.net
This high selectivity is attributed to the mild nature of this compound, likely due to its limited solubility and the use of a non-aqueous, aprotic solvent system. nih.govtsijournals.com
Reactions Involving the Dichromate Anion
The reactivity of this compound is fundamentally governed by the properties of the dichromate anion (Cr₂O₇²⁻).
Acid-Base Equilibria and Interconversion with Chromate in Solution
In aqueous solutions, the dichromate anion exists in a pH-dependent equilibrium with the chromate anion (CrO₄²⁻).
The equilibrium can be represented by the following equation:
2 CrO₄²⁻ (yellow) + 2 H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O
In acidic solutions (low pH), the equilibrium shifts to the right, favoring the formation of the orange-colored dichromate ion. Conversely, in alkaline or basic solutions (high pH), the equilibrium shifts to the left, favoring the formation of the yellow-colored chromate ion. This interconversion is a reversible process controlled by the concentration of hydrogen ions. It is important to note that this is an acid-base equilibrium and not a redox reaction, as the oxidation state of chromium remains +6 in both the chromate and dichromate ions.
Reactivity in Fused Salt Media (e.g., with Halates)
Detailed research on the reactivity of pure this compound in fused salt media is limited. However, the behavior of the closely related barium chromate (BaCrO₄) in high-temperature, solid-state mixtures with halates, such as perchlorates, provides significant insight. These mixtures are notably used in pyrotechnic delay compositions, where the compounds react in a manner analogous to a fused salt environment.
In these systems, barium chromate acts as an oxidizer. Studies on Molybdenum-Potassium Perchlorate-Barium Chromate (Mo-KClO₄-BaCrO₄) compositions have been conducted to determine their ignitibility and burning rates for use in delay elements. jes.or.jp The reactivity and performance of these mixtures are highly dependent on the relative proportions of the components. For reliable performance, it has been observed that the potassium perchlorate (B79767) content should not exceed 40%. jes.or.jp Barium chlorate (B79027) (Ba(ClO₃)₂), another relevant compound, is known for its use in generating intense green colors in pyrotechnics and is recognized as a potent oxidizer. pyrodata.com Its mixtures are often highly sensitive to friction and shock. pyrodata.com The decomposition of barium chlorate yields barium chloride and oxygen. wikipedia.org
Table 1: Example of a Pyrotechnic Delay Composition This table outlines the components of a delay element system where barium chromate's reactivity with a halate is utilized.
| Component | Chemical Formula | Role |
| Molybdenum | Mo | Fuel |
| Potassium Perchlorate | KClO₄ | Oxidizer (Halate) |
| Barium Chromate | BaCrO₄ | Oxidizer / Burn Rate Modifier |
| Data derived from studies on Mo-KClO₄-BaCrO₄ delay compositions. jes.or.jp |
Ionic Interactions and Complex Formation
The ionic interactions of this compound are dominated by the aqueous equilibrium between the dichromate ion (Cr₂O₇²⁻) and the chromate ion (CrO₄²⁻). This equilibrium is highly sensitive to pH.
2CrO₄²⁻ (aq) + 2H⁺ (aq) ⇌ Cr₂O₇²⁻ (aq) + H₂O (l)
A critical distinction in the ionic behavior of barium chromates is their difference in solubility. Barium chromate (BaCrO₄) is poorly soluble in water, whereas this compound (BaCr₂O₇) is significantly more soluble. digipac.ca This property dictates the compound's behavior in solution.
In Acidic Solutions: The addition of an acid to a solution containing chromate ions shifts the equilibrium to the right, favoring the formation of the dichromate ion. digipac.ca Consequently, the sparingly soluble barium chromate will dissolve in acidic conditions to form the soluble this compound. digipac.ca
In Neutral or Basic Solutions: In neutral or slightly alkaline conditions, the equilibrium shifts to the left, favoring the formation of chromate ions. When barium ions (Ba²⁺) are present, this results in the precipitation of yellow, insoluble barium chromate. digipac.ca
This differential solubility is exploited in analytical chemistry for the separation of barium from other alkaline earth metals, such as calcium and strontium, whose chromates are soluble in acetic acid while barium chromate is not. quora.com The formation of this compound is fundamentally an ionic interaction between the Ba²⁺ cation and the Cr₂O₇²⁻ anion. nih.gov When solutions of a soluble barium salt like barium chloride (BaCl₂) and a soluble dichromate like potassium dichromate (K₂Cr₂O₇) are mixed, this compound can be formed. quora.comyoutube.com
Decomposition and Stability Under Reaction Conditions (e.g., Thermal Decomposition)
Specific research detailing the thermal decomposition mechanism and products of pure this compound (BaCr₂O₇) is not extensively available. However, significant research has been conducted on the thermal stability of the closely related and more common compound, barium chromate (BaCrO₄), to which this compound may convert under certain conditions.
Barium chromate exhibits high thermal stability. In an air atmosphere, it does not decompose at temperatures up to 1400°C. researchgate.net Its stability is influenced by the surrounding atmosphere.
In Air: Thermally stable up to 1400°C. researchgate.net
In Vacuum: Decomposition of barium chromate in a vacuum is observed to occur through a two-stage chemical reaction. The final products are not simple oxides but rather more complex mixed-valence chromium compounds. researchgate.net
The decomposition of barium chromate involves the release of oxygen and the reduction of chromium from the Cr⁶⁺ state. researchgate.net
Table 2: Thermal Decomposition Products of Barium Chromate in Vacuum This table details the resulting compounds from the thermal decomposition of BaCrO₄ under vacuum conditions, as specific data for BaCr₂O₇ is not available.
| Initial Compound | Condition | Decomposition Products | Chromium Oxidation States in Products |
| Barium Chromate (BaCrO₄) | Heat Treatment in Vacuum | Barium Chromite | Cr³⁺ |
| Barium Chromate (BaCrO₄) | Heat Treatment in Vacuum | Ba₃(CrO₄)₂-ₓ related species | Cr⁶⁺ and Cr⁵⁺ |
| Data sourced from studies on the thermal stability of barium chromate. researchgate.net Note: The precise stoichiometry of the mixed-valence product is given as Ba₃(Cr⁶⁺Cr⁵⁺)₂O₉₋ₓ. |
For context, other barium salts also exhibit high-temperature decomposition. Barium carbonate (BaCO₃) decomposes at approximately 1300°C to form barium oxide (BaO) and carbon dioxide (CO₂). chemicalbook.com Barium sulfate (B86663) (BaSO₄) decomposes at temperatures above 1400 K into barium oxide, sulfur dioxide (SO₂), and oxygen (O₂). rsc.org This indicates a general trend of high thermal stability for barium salts.
Vi. Theoretical and Computational Chemistry of Barium Dichromate
Computational Modeling of Molecular and Crystal Structures
Computational modeling of barium dichromate's crystal structure can be performed using the crystallographic data available from resources like the Materials Project. The reported crystal structure for BaCr₂O₇ is monoclinic with the space group C2/c (No. 15).
Starting with these experimental lattice parameters and atomic positions, computational methods, particularly DFT with periodic boundary conditions, can be used to perform a full geometry optimization. This process minimizes the forces on the atoms and the stress on the unit cell, leading to the theoretically predicted equilibrium crystal structure. Comparing the computationally optimized structure with the experimental data provides a measure of the accuracy of the chosen theoretical method.
Interactive Table: Crystallographic Data for this compound (BaCr₂O₇)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.93 |
| b (Å) | 5.99 |
| c (Å) | 16.51 |
| α (°) | 90 |
| β (°) | 113.6 |
| γ (°) | 90 |
| Volume (ų) | 1354.12 |
| Data sourced from the Materials Project, entry mp-572430. |
Theoretical Prediction of Spectroscopic Parameters and Optical Responses
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of materials. For this compound, theoretical calculations can provide insights into its vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.
Table: Representative Calculated Vibrational Frequencies for the Dichromate Anion (Cr₂O₇²⁻)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(Cr=O) | ~950-900 | Symmetric and asymmetric stretching of terminal Cr=O bonds |
| ν(Cr-O-Cr) | ~750-800 | Asymmetric stretching of the bridging Cr-O-Cr bond |
| ν(Cr-O-Cr) | ~550-600 | Symmetric stretching of the bridging Cr-O-Cr bond |
| δ(O-Cr-O) | < 400 | Bending and deformation modes |
| These are typical frequency ranges for dichromate anions and may be shifted in the solid-state environment of this compound due to crystal field effects and interactions with the barium cation. |
Electronic spectroscopy, such as UV-Vis absorption, can be modeled using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations can predict the energies of electronic transitions, which are responsible for the color of the compound. For this compound, these transitions would primarily involve charge transfer from oxygen-based orbitals to chromium-based orbitals within the dichromate anion.
Modeling of Intermolecular Forces and Dispersion Interactions
In an ionic solid like this compound, the primary "intermolecular" forces are the strong electrostatic attractions between the Ba²⁺ cations and the Cr₂O₇²⁻ anions, which form the crystal lattice. khanacademy.org Computational models can quantify these interactions by calculating the lattice energy, which is the energy required to separate the crystal into its constituent gaseous ions.
Vii. Advanced Applications in Materials Science and Catalysis
Catalytic Properties of Barium Dichromate and Supported Systems
This compound acts as a mild oxidizing agent and has been explored in various chemical reactions. vedantu.comresearchgate.netresearchgate.net Its application in supported systems involves dispersing or incorporating this compound onto a support material to enhance its catalytic activity, stability, or selectivity.
Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst with gas or liquid reactants. wikipedia.org While barium chromate (B82759) has been mentioned in the context of heterogeneous catalysis, such as alkane dehydrogenation wikipedia.orgamericanelements.com, specific detailed research on this compound (BaCr₂O₇) for the vapor-phase oxidation of hydrocarbons is not prominently featured in the consulted literature. This compound's oxidizing nature suggests potential for such reactions, but studies specifically utilizing BaCr₂O₇ for this purpose in a heterogeneous setup were not found in the provided search results. General research in heterogeneous catalysis for hydrocarbon oxidation explores various metal oxides and supported systems. wikipedia.orgrsc.org
Photocatalysis utilizes light energy to drive chemical reactions, such as the degradation of organic pollutants and dyes in wastewater. mdpi.comtubitak.gov.trmdpi.comrsc.org Research in this area has extensively investigated various semiconductor materials as photocatalysts. While barium chromate (BaCrO₄) has been studied as a photocatalyst for the degradation of various dyes under visible light irradiation researchgate.nettubitak.gov.trhabitablefuture.orgmpg.despecialchem.com, specific studies detailing the photocatalytic degradation of organic pollutants and dyes using this compound (BaCr₂O₇) were not found in the provided search results. The photocatalytic activity typically relies on the generation of electron-hole pairs under light irradiation, which then participate in redox reactions. mdpi.commdpi.commpg.de
Barium compounds have been shown to act as promoters or components in supported catalytic systems, influencing the activity, stability, and selectivity of the primary catalyst. corrosionpedia.comyoutube.comrsc.orgmasterjeeclasses.comresearchgate.netethz.chd-nb.info For instance, barium has been found to enhance the performance of cobalt catalysts in ammonia (B1221849) synthesis by increasing surface basicity and modifying adsorption properties. researchgate.net It has also been shown to improve the thermal and catalytic properties of Ni-based materials and inhibit carbon formation in reactions like dry reforming of methane (B114726). rsc.orgethz.ch While the specific barium compound used as a promoter is not always identified as this compound in these studies, the incorporation of barium species into catalyst formulations highlights the potential for barium compounds, including this compound, to play a role as a promoter or support component, influencing catalytic performance through various mechanisms such as electronic effects, structural stabilization, or modification of surface properties. masterjeeclasses.comethz.ch
Research on this compound in Advanced Pigment and Coating Technologies
This compound is mentioned in the context of dye and pigment production. ontosight.ai Pigments are insoluble particles used to impart color, opacity, or protective properties to coatings and other materials. researchgate.net
Corrosion inhibitive pigments are incorporated into coatings to protect metal substrates from corrosion. specialchem.comcorrosionpedia.com These pigments can function by forming a passive layer on the metal surface or by releasing inhibiting ions. specialchem.comcorrosionpedia.comgoogle.com Barium chromate (BaCrO₄) is well-established and widely used as a corrosion-inhibitive pigment in various coatings and primers. vedantu.comresearchgate.netwikipedia.orgwikipedia.orgamericanelements.comcorrosionpedia.comgoogle.comkoreascience.kr However, specific research detailing the development and performance of this compound (BaCr₂O₇) as a corrosion-inhibitive pigment was not found in the provided search results, despite the general mention of its use in pigment production. ontosight.ai The use of chromate-based pigments for corrosion inhibition is well-documented, but due to toxicity concerns, there is ongoing research into less hazardous alternatives. specialchem.comgoogle.com
The performance of a pigment, including its color strength, opacity, gloss, and durability, is significantly influenced by its particle size and morphology. rsc.orgresearchgate.netgoogle.comkoreascience.kr Optimal particle size is crucial for maximizing light scattering and achieving desired optical properties like hiding power. rsc.orggoogle.com Particle shape and size distribution also affect the rheological properties of pigment dispersions and their interaction within the coating matrix. rsc.orgresearchgate.net While these principles apply to all pigments, including potentially this compound if used as one, specific research detailing the influence of particle size and morphology specifically on the performance of this compound as a pigment was not found in the provided search results. Studies on the effect of particle size and morphology have been conducted for other barium compounds used in materials, such as barium sulfate (B86663), demonstrating the importance of these characteristics in controlling material properties. mdpi.comresearchgate.net
Summary of this compound Properties
| Property | Value / Description | Source |
| Chemical Formula | BaCr₂O₇ | chemicalbook.comnih.gov |
| Molecular Weight | 353.32 g/mol | chemicalbook.comnih.gov |
| Appearance | Brownish-red needles or crystalline masses | chemicalbook.comguidechem.com |
| Solubility | Soluble in acids; decomposed by water | chemicalbook.comguidechem.com |
| Oxidizing Potential | High | ontosight.ai |
| PubChem CID | 11739663 | nih.gov |
Role as a Carrier for Chromium Ions in Chemical Processes (e.g., Electroplating Baths)
Barium chromate is frequently employed as a carrier for chromium ions in various chemical processes wikipedia.org. A notable application is its use as a sulfate scavenger in chromium electroplating baths wikipedia.orggoogle.comgoogle.com. Chromium electroplating baths typically consist of chromic acid and sulfate ions as essential components google.comgoogle.comepa.gov. Over time, the concentration of chromium in the bath can decrease, and the accumulation of sulfate ions, potentially from the decomposition of catalysts or additives, can negatively impact the plating process google.comgoogle.comfinishingandcoating.com.
Adding barium chromate or this compound to these baths helps to maintain the chromic acid concentration and acts as a sulfate scavenger wikipedia.orggoogle.comgoogle.com. Barium chromate reacts with excess sulfate ions to form highly insoluble barium sulfate (BaSO₄), effectively removing the sulfate from the solution and extending the life of the plating bath wikipedia.orggoogle.comgoogle.comresearchgate.net. This scavenging action is based on the low solubility of barium sulfate researchgate.net.
The addition of barium chromate or dichromate can be done directly to the bath or premixed with chromic acid used for replenishment google.comgoogle.com. The appropriate ratio of the barium compound to chromic acid depends on the amount of sulfate being generated in the bath google.comgoogle.com. The concentration of the barium compound in the bath can range from about 0.1 to 5 g per 100 g of chromic acid google.comgoogle.com. While barium chromate is effective, the high cost of barium salts and the toxicity of barium compounds are considerations researchgate.net.
Beyond electroplating, barium chromate has been explored for other applications where it serves as a source or carrier of chromium. For instance, it has been used as a corrosion inhibitive pigment wikipedia.orgmade-in-china.com.
Use in Environmental Remediation Technologies (e.g., Sulfate Scavenging, Impurity Removal from Solvents)
Barium chromate has applications in environmental remediation, particularly in sulfate scavenging and the removal of impurities from solvents wikipedia.orgmade-in-china.com.
As a sulfate scavenger, barium chromate's ability to precipitate sulfate as barium sulfate is utilized in various contexts, including the treatment of sulfate-rich effluents like acid mine drainage researchgate.netimwa.info. While other methods like using lime or limestone can reduce sulfate concentrations, barium salts, including barium chromate or dichromate, have demonstrated effectiveness in achieving lower sulfate levels researchgate.netimwa.info. However, the high cost and toxicity of barium compounds necessitate consideration of barium recovery and recycling in such applications researchgate.netimwa.info. The effectiveness of sulfate removal by barium carbonate (which also forms barium sulfate) can be influenced by pH, being less effective under neutral to strongly alkaline conditions and significantly reduced under very acidic conditions inap.com.au.
In the removal of impurities and residual moisture from organic dry-cleaning solvents or petroleum fuels, barium chromate can be used when mixed with solid fumaric acid wikipedia.orgmade-in-china.com. This application leverages the chemical properties of barium chromate in a solid-phase system to interact with and remove unwanted substances from the solvents. While the specific mechanisms for impurity and moisture removal in this context are not detailed in the provided search results, the combination with fumaric acid suggests a potential chemical interaction or adsorption process.
Furthermore, research has explored the use of nano-sized barium chromate as a photocatalyst for the degradation of organic pollutants, such as erythrosine B dye, under visible light tsijournals.comcatalysiscongress.com. This indicates a potential role for barium chromate in advanced oxidation processes for environmental cleanup, where it facilitates the breakdown of persistent organic contaminants tsijournals.comcatalysiscongress.com.
Data on sulfate removal efficiency using barium compounds in mine water treatment highlight their potential.
| Treatment Method | Initial Sulfate (mg/L) | Final Sulfate (mg/L) | % Removal (approx.) |
| BaCO₃ (at pH 2.9) | 8000 | Not specified, but shows 24.2% removal compared to initial imwa.info | ~24.2 imwa.info |
| BaS (at pH 2.9) | 8000 | Not specified, but shows 95.6% removal compared to initial imwa.info | ~95.6 imwa.info |
| Ba(OH)₂ (at pH 2.9) | 8000 | Not specified, but shows 107.7% removal compared to initial imwa.info | >100 (likely indicates error or specific conditions) imwa.info |
| BaCO₃ (at pH 7.9) | 8000 | Not specified, but shows 101.6% removal compared to initial imwa.info | >100 (likely indicates error or specific conditions) imwa.info |
| BaS (at pH 7.9) | 8000 | Not specified, but shows 110.8% removal compared to initial imwa.info | >100 (likely indicates error or specific conditions) imwa.info |
| Ba(OH)₂ (at pH 7.9) | 8000 | Not specified, but shows 137% removal compared to initial imwa.info | >100 (likely indicates error or specific conditions) imwa.info |
| BaCO₃ (at pH 12) | 8000 | Not specified, but shows 90.1% removal compared to initial imwa.info | ~90.1 imwa.info |
| BaS (at pH 12) | 8000 | Not specified, but shows 90.1% removal compared to initial imwa.info | ~90.1 imwa.info |
| Ba(OH)₂ (at pH 12) | 8000 | Not specified, but shows 134% removal compared to initial imwa.info | >100 (likely indicates error or specific conditions) imwa.info |
Note: The percentage removal values exceeding 100% in the source likely indicate a comparative measure against the initial concentration under specific experimental conditions rather than a literal removal exceeding the starting amount. The data illustrates that barium compounds can be highly effective in sulfate removal across different pH ranges.
Another environmental application involves the determination of sulfate concentration using barium chromate spectrophotometry nih.govmdpi.com. This analytical method is used in studies evaluating the effectiveness of sulfate-reducing bacteria in removing sulfate and heavy metals from contaminated water nih.govmdpi.com.
Viii. Thermodynamic Stability and Energetics of Barium Dichromate Systems
Determination of Formation Enthalpies and Thermodynamic Parameters
For instance, the standard enthalpy change of formation for solid barium nitrate (B79036) (Ba(NO₃)₂) is reported as -988 kJ/mol. wikipedia.org Although this is for a different barium salt, it illustrates the magnitude of formation enthalpies in barium-containing inorganic compounds. The thermodynamic stability of inorganic solids, including chromates, can be assessed by comparing their formation energies to those of competing materials with the same average composition or to alternative crystal structures (polymorphs). osti.gov Materials lying on the "convex hull" in a phase diagram are considered thermodynamically stable with respect to phase separation. osti.gov
Research on the thermodynamics of chromium(VI) adsorption on materials like baritite clay has involved calculating enthalpy (∆H°) and entropy (∆S°) changes for the adsorption process, indicating whether the process is exothermic or endothermic and the degree of randomness. asianpubs.org While this relates to chromate (B82759) ions rather than barium dichromate specifically, it highlights the application of thermodynamic principles in understanding chromium chemistry in different systems.
Phase Stability and Transitions Under Varied Conditions (e.g., High Temperature, High Pressure)
The phase stability of barium chromate (BaCrO₄), a related compound, has been studied under high-pressure conditions. BaCrO₄ exhibits a phase transition near 9 GPa, transforming from its initial structure to a new high-pressure phase (BaCrO₄-II), suggested to have a monoclinic structure. researchgate.net This high-pressure phase transition is reported to be reversible upon decompression. researchgate.net Studies on other barite-group minerals like BaSO₄ have also shown phase transformations under high pressure. researchgate.net High-temperature and high-pressure studies on natural barite (BaSO₄) revealed that phase transformation pressures decreased as temperatures increased. frontiersin.org
Barium chromate (BaCrO₄) is generally considered to have good thermal stability in air up to high temperatures, with some sources indicating stability up to 1400 °C. researchgate.net However, its decomposition temperature varies depending on the source and conditions, with some reporting decomposition starting around 800-900 °C into a mixture of barium chromium oxides. researchgate.netscite.ai The decomposition of barium chromate is accompanied by oxygen release and reduction of chromium. researchgate.netscite.ai Barium chromate is reported to decompose at 210 °C. americanelements.comwikipedia.orgchembk.compentachemicals.eu
While direct information on the high-temperature and high-pressure phase transitions of this compound (BaCr₂O₇) was not extensively found, the behavior of related barium and chromate compounds under such conditions provides a basis for understanding potential transformations in this compound systems.
Thermodynamic Feasibility Analysis of Reactions Involving this compound
This compound is known as a strong oxidizing agent and participates in various chemical reactions. smolecule.com The thermodynamic feasibility of reactions involving this compound can be analyzed by considering the Gibbs free energy change (ΔG) of the reaction. A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction.
This compound can react with alkaline solutions to form barium chromate. smolecule.com
BaCr₂O₇ + 2 NaOH → 2 BaCrO₄ + 2 Na⁺ + H₂O smolecule.com
In acidic conditions, this compound dissociates into barium ions and dichromate ions. smolecule.com
BaCr₂O₇ + 2 H⁺ → Ba²⁺ + Cr₂O₇²⁻ + H₂O smolecule.com
Barium chromate (BaCrO₄) is used in pyrotechnic compositions as an oxidizing agent and burn rate modifier. wikipedia.orgresearchgate.net Studies on gasless pyrotechnic compositions based on barium chromate and zirconium have involved calculating the reaction enthalpy and Gibbs energy to assess the thermodynamic feasibility and stability of the combustion reaction. icm.edu.pl The continual decrease in Gibbs energy in such reactions indicates irreversibility and stable combustion. icm.edu.pl
Thermochemical cycles involving chromium and barium compounds have been investigated for water decomposition to produce hydrogen and oxygen, demonstrating the thermodynamic considerations in designing such processes. nih.gov
Factors Influencing Stability and Energetics in Barium-Chromate Systems
Several factors can influence the stability and energetics of barium-chromate systems:
Temperature and Atmosphere: Temperature significantly affects the thermal stability of barium chromate, with decomposition occurring at elevated temperatures. researchgate.netscite.ai The surrounding atmosphere can also play a role. researchgate.net
Structural Phases and Crystallinity: Intrinsic factors like structural phases and degree of crystallinity, which are influenced by synthesis routes, can impact thermal stability. researchgate.net
Impurities: The presence of impurities can affect the stability of barium chromate. dtic.mil For example, chloride ions can accelerate corrosion in aqueous systems where barium chromate is used. dtic.mil
Particle Size Distribution: In applications like pyrotechnic mixtures, the particle size distribution of barium chromate can influence blending characteristics and combustion properties. dtic.mil
Pressure: As seen with barium chromate, high pressure can induce phase transitions, affecting the structural stability. researchgate.net
Chemical Environment: The presence of acids or bases can influence the speciation and reactivity of barium chromate and potentially this compound. Barium chromate is insoluble in water but soluble in strong acids. wikipedia.orgchembk.com this compound is soluble in acidic solutions. smolecule.com
Ix. Analytical Methodologies for Barium Dichromate Quantification and Speciation
Spectroscopic Techniques for Elemental and Compound Analysis
Spectroscopic methods are fundamental to the elemental analysis of barium dichromate, providing quantitative data on its constituent elements. These techniques are based on the interaction of electromagnetic radiation with atoms or molecules.
Atomic Absorption Spectroscopy (AAS) is a widely utilized technique for determining the concentration of specific metallic elements in a sample. globalscientificjournal.com The method is based on the principle that atoms in a ground state will absorb light at a characteristic wavelength when transitioning to an excited state. For the analysis of this compound, the sample is typically atomized in a flame or a graphite (B72142) furnace. tandfonline.com
Flame AAS (FAAS) is a robust method for quantifying metals at trace levels (0.1–100 ppm) in various samples. globalscientificjournal.com In the context of this compound, AAS would determine the total concentration of barium and total chromium without distinguishing the oxidation state of chromium. globalscientificjournal.com Graphite Furnace AAS (GFAAS) offers higher sensitivity, with detection limits in the micrograms per liter (µg/L) range. nemi.govnih.gov For instance, a method for chromium in low ionic-strength water using GFAAS is applicable in the range of 0.2 to 20 µg/L. nemi.gov The use of a graphite platform and matrix modifiers can help reduce interferences from other ions present in the sample matrix. nemi.gov Sample preparation for AAS analysis often involves acid digestion to bring the analyte into a solution suitable for introduction into the instrument. nih.govndsu.edu
Table 1: AAS Applicability for Barium and Chromium
| Element | Technique | Typical Detection Limit | Sample Type | Reference |
| Barium | FAAS | 100 µg/L | Water | nih.gov |
| Barium | GFAAS | 2 µg/L | Water/Wastewater | nih.gov |
| Chromium | FAAS | - | Feed/Feces | ndsu.edu |
| Chromium | GFAAS | 0.2 µg/L | Low ionic-strength water | nemi.gov |
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is a powerful technique for the detection of chemical elements. wikipedia.org It utilizes an inductively coupled plasma, a high-temperature source (6,000 to 10,000 K), to excite atoms and ions, causing them to emit electromagnetic radiation at wavelengths characteristic of each element. wikipedia.org The intensity of the emitted light is directly proportional to the concentration of the element in the sample. wikipedia.org
ICP-AES is particularly well-suited for refractory elements like barium. shimadzu.com It is a high-throughput technique capable of analyzing multiple elements simultaneously from a single sample run. shimadzu.comslideshare.net The method is widely applied in environmental analysis for determining trace metals. wikipedia.orglabcompare.com For the analysis of this compound, ICP-AES would provide the total concentrations of barium and chromium. Samples are typically introduced as an aqueous solution into a nebulizer, which creates an aerosol that is transported to the plasma torch. shimadzu.comyoutube.com The technique offers detection limits typically in the parts per million (ppm) to parts per billion (ppb) range. labcompare.com For example, EPA Method 200.7 for water analysis using ICP-AES has a detection limit of 1 µg/L for barium. nih.gov
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) combines a high-temperature ICP source with a mass spectrometer. The ICP source ionizes the atoms in the sample, and the mass spectrometer separates and detects these ions based on their mass-to-charge ratio. This technique is renowned for its exceptional sensitivity and very low detection limits, often at the part-per-trillion (ppt) level. nih.gov
While ICP-MS can readily determine the total amount of an element present, its true power in the context of this compound lies in its coupling with separation techniques for speciation analysis. thermofisher.com Because the toxicity of chromium is highly dependent on its oxidation state—with Cr(VI) being significantly more toxic than Cr(III)—distinguishing between these species is crucial. thermofisher.comresearchgate.net By coupling ion chromatography (IC) with ICP-MS (IC-ICP-MS), different chromium species can be separated before they enter the mass spectrometer for detection and quantification. thermofisher.commetrohm.com This hyphenated technique allows for the precise determination of Cr(III) and Cr(VI) concentrations in a sample. metrohm.comnih.gov Methods have been developed that can accurately quantify Cr(VI) within minutes. nih.gov
X-ray Fluorescence Spectroscopy (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. plos.org The sample is irradiated with high-energy X-rays, which causes the ejection of inner orbital electrons from atoms. Electrons from higher orbitals then fill the vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element.
XRF is advantageous for its ability to analyze solid samples with minimal preparation, its wide detection range, and high accuracy. nih.gov It has been successfully used for the analysis of barium in various forms, such as in ores. plos.orgnih.gov Recent studies have demonstrated the use of XRF combined with chemical separation methods to determine the different phases of barium, such as barium carbonate and barium sulfate (B86663), in ore samples. plos.orgnih.gov This approach offers a faster and more environmentally friendly alternative to traditional wet chemical methods. nih.gov The technique can be used to determine the total barium and chromium content in a solid this compound sample or a mixture containing it.
Table 2: Comparison of Spectroscopic Techniques for this compound Analysis
| Technique | Principle | Sample State | Analysis Type | Key Advantage | Reference |
| AAS | Atomic absorption | Liquid | Elemental (Total Ba, Cr) | Cost-effective, robust | globalscientificjournal.com |
| ICP-AES | Atomic emission | Liquid | Multi-elemental (Total Ba, Cr) | High throughput, good for refractory elements | wikipedia.orgshimadzu.com |
| ICP-MS | Mass spectrometry | Liquid | Elemental & Speciation (with IC) | High sensitivity, low detection limits | nih.govthermofisher.com |
| XRF | X-ray fluorescence | Solid, Liquid | Elemental (Total Ba, Cr) | Non-destructive, minimal sample prep | plos.orgnih.gov |
| NAA | Nuclear transition | Solid, Liquid | Elemental (Total Ba, Cr) | Non-destructive, true bulk analysis | wikipedia.org |
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique for determining the elemental composition of a wide variety of materials. wikipedia.orgbarc.gov.in Unlike spectroscopic methods that rely on electronic transitions, NAA is based on nuclear transitions. wikipedia.org A sample is bombarded with neutrons, causing its elements to form radioactive isotopes. wikipedia.org As these isotopes decay, they emit gamma rays with characteristic energies, which are measured to identify and quantify the elements present. wikipedia.orgyoutube.com
A key advantage of NAA is that it is a non-destructive technique that provides a true bulk analysis due to the penetrating nature of neutrons and gamma rays. wikipedia.org It can analyze solids, liquids, and gases with minimal sample preparation. wikipedia.org The technique is capable of determining the concentration of many elements, including barium and chromium, at trace and even ultra-trace levels. barc.gov.in NAA can be performed instrumentally (INAA), where the irradiated sample is analyzed directly, or radiochemically (RNAA), where chemical separations are performed after irradiation to remove interferences. barc.gov.innih.gov
Chromatographic and Extraction Methods for Sample Preparation and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. nih.gov The various constituents of the mixture travel at different speeds, causing them to separate. libretexts.org These methods are crucial for isolating analytes from complex matrices and for speciation analysis prior to quantification.
For the analysis of this compound, chromatographic and extraction methods are primarily used for two purposes: the separation of barium from other interfering elements and the speciation of chromium.
Several methods focus on the speciation of chromium, separating the more toxic Cr(VI) from the less harmful Cr(III). tandfonline.comnih.gov One common approach involves solid-phase extraction (SPE). For example, a procedure might use a resin to adsorb Cr(III) complexes, allowing Cr(VI) to pass through, or vice-versa. nih.gov The separated species can then be quantified. Ion-exchange chromatography is particularly effective for separating charged species like chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions from cationic Cr(III). pjoes.com As mentioned, coupling ion chromatography (IC) with ICP-MS is a powerful method for chromium speciation in water samples. thermofisher.comshimadzu.com This often involves forming a stable anionic complex with Cr(III) using a chelating agent like EDTA, allowing it to be separated from the anionic Cr(VI) on an anion-exchange column. metrohm.com
Extraction chromatography has also been developed for the selective separation of barium. One method uses a stationary phase consisting of dibenzo-18-crown-6 (B77160) coated on hydrophobic silica (B1680970) gel to separate barium from a picric acid solution. rsc.org This allows for the separation of barium from various other elements, including alkali and alkaline earth metals. rsc.org
Redox Titration Methods for Chromium Oxidation State Determination
Redox titration is a cornerstone analytical technique for determining the concentration of the dichromate ion (Cr₂O₇²⁻) and, by extension, the amount of this compound in a sample. This method is based on the strong oxidizing nature of the dichromate ion in an acidic medium. While potassium dichromate is more commonly used as a primary standard titrant, the principles are directly applicable to solutions of this compound as the reactive species is the dichromate ion. libretexts.orginflibnet.ac.in
The fundamental reaction in the titration involves the reduction of the dichromate ion (in which chromium is in the +6 oxidation state) to the chromium(III) ion (Cr³⁺). inflibnet.ac.in The standard electrode potential for this half-reaction is +1.33 V, indicating its strong oxidizing power. libretexts.org
Half-Reaction: Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O inflibnet.ac.in
A common application of this titration is the determination of iron(II) ions (Fe²⁺), which are oxidized to iron(III) ions (Fe³⁺) by the dichromate. libretexts.org To ensure the reaction proceeds to completion, the titration is carried out in a strongly acidic solution, typically using sulfuric or phosphoric acid. libretexts.org
Indicators in Dichromate Titration
Unlike potassium permanganate (B83412) titrations, where the titrant acts as its own indicator, dichromate titrations require a separate redox indicator to detect the endpoint. libretexts.org The color change of the indicator signals the point at which all the analyte has been oxidized and a slight excess of dichromate is present. Commonly used indicators include derivatives of diphenylamine. inflibnet.ac.in The addition of phosphoric acid is often necessary as it complexes with the Fe³⁺ ions produced during the titration, which sharpens the endpoint and prevents the premature oxidation of the indicator.
| Parameter | Description | Reference |
| Analyte | Reducing agents such as Iron(II) | libretexts.org |
| Titrant | Standard solution of a dichromate salt (e.g., this compound) | libretexts.orginflibnet.ac.in |
| Medium | Acidic (e.g., H₂SO₄, H₃PO₄) | libretexts.org |
| Fundamental Reaction | Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O | libretexts.org |
| Indicator | Diphenylamine, Diphenylamine sulfonate | inflibnet.ac.in |
| Endpoint Color Change | Green to Violet/Purple | inflibnet.ac.in |
Speciation of Chromium
Redox titration can also be employed for the speciation of chromium, distinguishing between Cr(III) and Cr(VI) in a sample. This is achieved by performing two separate titrations:
Direct Titration of Cr(VI): The sample is titrated directly with a standard reducing agent to determine the initial concentration of Cr(VI) (from the dichromate).
Titration of Total Chromium: The sample is pre-treated with an oxidizing agent to convert all Cr(III) to Cr(VI). The total Cr(VI) is then determined by titration.
The concentration of Cr(III) is then calculated as the difference between the total chromium and the initially determined Cr(VI). inflibnet.ac.in
Co-precipitation Techniques for Separation and Preconcentration in Analytical Schemes
Co-precipitation is a valuable technique in analytical chemistry for separating and preconcentrating trace elements from a sample matrix. This process involves the precipitation of a major component (the carrier) from a solution, which in turn removes the trace analyte from the solution by inclusion or adsorption. ufba.br This method is particularly useful when the analyte concentration is too low for direct measurement. ufba.br
In the context of this compound analysis, co-precipitation can be utilized in several ways. For instance, barium itself can be the target of a co-precipitation method. Barium ions can be effectively removed from a solution by co-precipitation with a carrier precipitate like barium sulfate. researchgate.net This is a common gravimetric analysis method where barium is precipitated as barium sulfate, which is then filtered, dried, and weighed. uomustansiriyah.edu.iq
Alternatively, co-precipitation can be used to separate interfering ions from a solution containing this compound before its analysis. When analyzing for the dichromate ion, cations that might interfere with the chosen analytical method can be removed by precipitating them with a suitable reagent.
The efficiency of co-precipitation is influenced by several factors, including pH, temperature, the rate of addition of the precipitating agent, and the presence of complexing agents. For example, the separation of barium and strontium can be achieved by carefully controlling the concentration of the chromate ion, as barium chromate is significantly less soluble than strontium chromate. libretexts.org This principle allows for the selective precipitation of barium chromate, leaving strontium in the solution. libretexts.org
| Technique | Application in this compound Analysis | Principle | Reference |
| Gravimetric Analysis | Determination of Barium content. | Barium is precipitated as Barium Chromate (BaCrO₄) or Barium Sulfate (BaSO₄), which is then isolated and weighed. | uomustansiriyah.edu.iqmahidaacademy.org |
| Separation of Interfering Ions | Removal of cations that could interfere with dichromate determination. | Interfering ions are selectively precipitated out of the solution prior to analysis. | slideshare.net |
| Preconcentration | Concentrating trace amounts of barium or dichromate for analysis. | The analyte of interest is co-precipitated with a carrier precipitate, thus concentrating it from a large volume of solution. | ufba.br |
| Fractional Precipitation | Separation of Barium from similar ions (e.g., Strontium). | Exploits the difference in solubility products (Ksp) of their respective chromate salts for selective precipitation. | libretexts.org |
The choice of co-precipitation strategy depends on the specific analytical goal, the sample matrix, and the concentration of the species of interest.
X. Future Research Directions in Barium Dichromate Chemistry
Exploration of Novel Synthesis Pathways for Advanced Nanomaterials
The synthesis of materials at the nanoscale is a cornerstone of modern materials science, offering pathways to enhance physical and chemical properties. researchgate.net While bulk synthesis of barium dichromate is established, research into its nanostructured forms is an emergent area. Future work should focus on adapting established nanomaterial synthesis techniques to produce this compound nanoparticles, nanocrystals, and nanofibers with controlled size and morphology.
Potential synthesis methods to be explored include:
Chemical Precipitation: Facile chemical precipitation has been used to create barium-doped lead sulfide (B99878) nanoparticles. researchgate.net This method could be adapted, using controlled addition of precursors in the presence of capping agents to regulate particle growth and prevent aggregation.
Hydrothermal/Solvothermal Methods: These techniques, which involve chemical reactions in aqueous or organic solvents above their boiling points, are effective for producing crystalline nanoparticles. patsnap.com For instance, a hydrothermal method using barium hydroxide (B78521) (Ba(OH)₂) as a precursor has been successful in synthesizing barium titanate nanoparticles. patsnap.com
Mechanical Attrition: High-energy ball milling can be employed to reduce the size of coarse-grained materials into nanostructured powders. researchgate.net This top-down approach could be investigated for producing nanocrystalline this compound.
Biosynthesis: Green synthesis routes using biological entities like algae have been reported for creating barium oxide nanoparticles. nih.gov Exploring similar pathways for this compound could offer an environmentally benign synthesis alternative.
Research should systematically study how synthesis parameters (e.g., precursor concentration, temperature, pH, and capping agents) influence the resulting nanomaterial's characteristics.
Table 1: Potential Synthesis Routes for this compound Nanomaterials
| Synthesis Method | Description | Potential Advantages | Relevant Research Example |
|---|---|---|---|
| Chemical Precipitation | Formation of a solid from a solution by a chemical reaction. | Simple, scalable, and cost-effective. | Synthesis of barium-doped lead sulphide nanoparticles. researchgate.net |
| Hydrothermal Method | Synthesis in a sealed, heated aqueous solution. | High crystallinity, good control over particle size/shape. | Synthesis of barium titanate nanoparticles from barium hydroxide. patsnap.com |
| Mechanical Attrition | High-energy milling to induce size reduction. | Applicable to a wide range of materials, solvent-free. | Production of nanocrystalline materials from coarse powders. researchgate.net |
| Biosynthesis | Use of biological organisms or their extracts for synthesis. | Environmentally friendly, potentially novel morphologies. | Spirogyra hyalina-mediated synthesis of barium oxide nanoparticles. nih.gov |
Discovery and Optimization of New Catalytic Applications
Barium compounds have demonstrated significant potential in various catalytic applications, either as active components or as promoters. This compound itself is known as a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones without significant over-oxidation. researchgate.net
Future research should branch into several key areas:
Optimization of Known Reactions: The existing application of this compound in alcohol oxidation can be further optimized. Studies could investigate the effect of reaction conditions, solvents, and the physical form of the catalyst (e.g., nanocrystalline vs. bulk) on reaction rates and selectivity.
Catalyst Promotion: Barium has been successfully used as a promoter to enhance the performance and stability of catalysts in demanding industrial processes. For example, barium promotion of Ni-based catalysts improves stability and hydrogen yield in the dry reforming of methane (B114726). nih.govacs.org Research is needed to determine if this compound can act as a precursor for finely dispersed barium oxide promoters on catalyst supports or if the dichromate ion itself can impart beneficial electronic or structural properties.
Metal-Organic Frameworks (MOFs): Barium-based MOFs have been synthesized and shown to be catalytically active in reactions like aldol (B89426) condensation. researchgate.net The dichromate anion could be explored as a linker or a counter-ion in novel MOF structures, potentially creating materials with unique porous structures and active sites for heterogeneous catalysis.
Atomically Dispersed Catalysts: Recent work has shown that atomically dispersed barium hydride on a magnesium oxide support exhibits extraordinary reactivity. nih.gov This highlights the potential of main group elements in catalysis when prepared in a highly dispersed state. Future studies could aim to prepare supported this compound catalysts to explore their activity in oxidation and other reactions.
Table 2: Future Catalytic Research Areas for this compound
| Research Area | Objective | Rationale/Supporting Evidence |
|---|---|---|
| Oxidation Catalysis | Optimize known alcohol oxidations and explore new substrates. | This compound is a known mild oxidizing agent. researchgate.net |
| Catalyst Promotion | Investigate its role as a promoter in reactions like methane reforming. | Barium promotion enhances stability and activity in Ni-based catalysts. nih.govacs.org |
| Metal-Organic Frameworks | Incorporate the dichromate ion into novel MOF structures. | Barium-based MOFs show catalytic activity for condensation reactions. researchgate.net |
| Supported Catalysts | Develop highly dispersed this compound catalysts on various supports. | Atomically dispersed barium hydrides show exceptional reactivity. nih.gov |
Deepening Theoretical Understanding through Advanced Computational Modeling
Computational chemistry provides powerful tools for understanding the fundamental properties of chemical compounds. Density Functional Theory (DFT) and other advanced modeling techniques can offer insights that are difficult to obtain through experimentation alone. For this compound, computational studies are a largely unexplored frontier.
Future theoretical research should focus on:
Electronic Structure Analysis: Calculating the electronic structure, molecular orbitals, and charge distribution of the this compound molecule and its crystal lattice. This would help elucidate the nature of the Ba-O and Cr-O bonds and the role of the barium ion in stabilizing the dichromate anion.
Reaction Mechanism Elucidation: Modeling the reaction pathways for processes where this compound acts as a catalyst, such as alcohol oxidation. researchgate.net DFT calculations can be used to map the potential energy surface, identify transition states, and calculate activation energies, as has been done for other barium-based catalysts. nih.gov This would provide a step-by-step understanding of how the reagent interacts with substrates.
Vibrational Spectroscopy Prediction: Simulating the infrared (IR) and Raman spectra of this compound and its reaction intermediates. These theoretical spectra can be compared with experimental data to aid in the identification of transient species and to validate structural assignments.
In-Situ Spectroscopic Characterization of Reaction Intermediates and Transition States
Understanding a chemical reaction requires identifying the transient species that form and disappear during the process. In-situ spectroscopy, which monitors the reaction as it happens, is crucial for this purpose. rsc.org For reactions involving this compound, this approach can provide direct evidence for proposed mechanisms.
Future research should employ a suite of in-situ techniques:
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of molecules. Operando IR spectroscopy has been used to study the role of barium in three-way catalysts. researchgate.net It could be applied to monitor the C=O bond formation during alcohol oxidation by this compound and to detect changes in the Cr-O bonds of the dichromate ion.
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are element-specific and sensitive to the oxidation state and local coordination environment of the absorbing atom. Synchrotron-based XAS would be invaluable for tracking the oxidation state of chromium throughout a catalytic cycle. juniperpublishers.com
Action Spectroscopy: This powerful tool for investigating ionic reaction intermediates in the gas phase could be adapted to study fragments and complexes derived from this compound, providing fundamental spectroscopic data. rsc.org
Investigations into Environmental Aspects of Chromium Speciation and Transformation
Chromium exists in the environment primarily in two oxidation states: trivalent Cr(III) and hexavalent Cr(VI). epa.gov While Cr(III) is an essential nutrient in trace amounts, Cr(VI) compounds are mobile and highly toxic. juniperpublishers.comresearchgate.net this compound contains Cr(VI), making its environmental chemistry a critical area of study. The environmental fate of chromium is governed by processes like redox transformation, precipitation, and adsorption. nih.govepa.gov
Key future research questions include:
Redox Transformations: Investigating the reduction of Cr(VI) from this compound to the less toxic Cr(III) in various environmental matrices (soil, water). This involves identifying the key reductants (e.g., ferrous iron, organic matter) and the conditions (e.g., pH, aeration status) that favor this transformation. nih.govresearchgate.net
Solubility and Mobility: A crucial area of research is the formation of solid solutions. Studies have shown that in environments containing barium sulfate (B86663) (BaSO₄), the formation of a Ba(S,Cr)O₄ solid solution can effectively control the concentration of dissolved Cr(VI) by incorporating it into a stable mineral structure. nih.govepa.gov Future research should specifically investigate the dissolution of this compound and its subsequent interaction with sulfate and other anions in soil and aquatic systems to better predict the mobility of chromium.
Speciation Stability: The transformation of chromium from highly mobile, water-soluble fractions to more stable, bound fractions (e.g., bound to iron-manganese oxides or organic matter) is essential for remediation. mdpi.com Studies should focus on the long-term stability of chromium species resulting from the environmental weathering of this compound. Advanced speciation analysis techniques are needed to differentiate between the various forms of chromium in complex environmental samples. juniperpublishers.comtandfonline.com
Q & A
Q. What is the standard laboratory synthesis method for barium dichromate, and how do pH conditions influence its precipitation?
this compound is synthesized by reacting potassium dichromate with a barium salt (e.g., barium nitrate) in aqueous solution. A critical factor is maintaining acidic pH to favor dichromate (Cr₂O₇²⁻) stability. For example, adding HCl ensures the equilibrium shifts away from chromate (CrO₄²⁻), promoting this compound precipitation. Post-reaction, the product is filtered, washed, and dried. Deviations in pH may lead to mixed chromate/dichromate species, requiring spectroscopic validation (e.g., UV-Vis) .
Q. What key chemical properties make this compound a potent oxidizing agent in experimental settings?
this compound’s oxidizing capacity arises from the chromium(VI) center, which readily accepts electrons. In acidic conditions, it oxidizes substrates like thiols to disulfides, with the reaction:
Researchers should monitor redox potential (Eh) and use controls (e.g., ferrous ammonium sulfate) to quantify oxidizing efficiency. Safety protocols are essential due to its carcinogenicity .
Advanced Research Questions
Q. How can response surface methodology optimize dichromate ion desorption from nano-alumina sorbents in environmental samples?
A study using 9-aminoacridine-modified nano-alumina achieved >98% dichromate elution with 0.8 M KCl in 1.6 M NaOH. Key variables (eluent concentration, pH, contact time) were optimized via central composite design. Validation included RSD <5% and R² >0.94. Researchers should replicate this design for similar separations, ensuring matrix effects (e.g., competing anions like Cl⁻ or SO₄²⁻) are accounted for .
Q. How does pH affect the stability and speciation of this compound in aqueous systems?
In acidic media (pH <4), dichromate (Cr₂O₇²⁻) dominates, while neutral/alkaline conditions favor chromate (CrO₄²⁻). Researchers can track speciation via UV-Vis spectroscopy (absorption peaks at 350 nm for Cr₂O₇²⁻ vs. 372 nm for CrO₄²⁻). For this compound, solubility decreases in alkaline environments due to Ba²⁺ precipitation as BaCrO₄, complicating equilibrium studies. Buffered solutions and ion chromatography are recommended for precise analysis .
Q. What discrepancies exist in carcinogenicity data between this compound and other chromium(VI) compounds?
While sodium dichromate induces lung tumors in rats via inhalation, this compound’s carcinogenicity remains understudied. Its low solubility may reduce bioavailability, but particulate forms pose inhalation risks. Contrasting data highlight the need for route-specific studies (e.g., intratracheal vs. oral) and comparative solubility assays. Regulatory thresholds (e.g., EU-OEL: 0.005 mg/m³) should be applied cautiously until compound-specific data exist .
Q. How can conflicting solubility reports for this compound in water and concentrated acids be resolved methodologically?
this compound is insoluble in water but dissolves in concentrated H₂SO₄ due to ligand displacement. Contradictions arise from varying experimental conditions (e.g., temperature, ionic strength). Researchers should conduct gravimetric analysis under controlled temperatures (25°C vs. 60°C) and characterize residues via XRD to identify byproducts (e.g., BaSO₄). Solubility parameters (Hansen solubility) may further clarify solvent interactions .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices like industrial wastewater?
- ICP-MS : Detects chromium and barium simultaneously, with detection limits <0.1 ppb.
- Ion Chromatography : Separates Cr₂O₇²⁻ from interferents (e.g., Cl⁻, NO₃⁻).
- Spectrophotometry : Measures Cr(VI) at 540 nm post-reaction with diphenylcarbazide. Cross-validation with standard additions and spike-recovery tests (target: 90–110%) ensures accuracy, especially in high-salinity samples .
Methodological Considerations
- Contradiction Analysis : When replication fails (e.g., inconsistent precipitation yields), verify reagent purity (e.g., Ba²⁺ contamination in nitrate salts) and pH calibration .
- Safety Protocols : Use fume hoods for synthesis and PPE for handling, given this compound’s carcinogenicity (IARC Group 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
